molecular formula C23H31N3O4 B13411210 N',N4-Bis(benzyloxycarbonyl)spermidine

N',N4-Bis(benzyloxycarbonyl)spermidine

Katalognummer: B13411210
Molekulargewicht: 413.5 g/mol
InChI-Schlüssel: FADJWXHPKMDHNB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N’,N4-Bis(benzyloxycarbonyl)spermidine is a synthetic derivative of spermidine, a polyamine involved in cellular metabolism. This compound is characterized by the presence of benzyloxycarbonyl groups attached to the nitrogen atoms of spermidine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N’,N4-Bis(benzyloxycarbonyl)spermidine typically involves the protection of spermidine’s amine groups with benzyloxycarbonyl (Cbz) groups. This can be achieved through a reaction with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

N’,N4-Bis(benzyloxycarbonyl)spermidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N’,N4-Bis(benzyloxycarbonyl)spermidine has several scientific research applications:

    Chemistry: Used as a reagent in the synthesis of polyamine analogs and other complex molecules.

    Biology: Studied for its role in cellular metabolism and its potential as a vector for delivering biologically active moieties.

    Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of leukemia cells.

Wirkmechanismus

The mechanism of action of N’,N4-Bis(benzyloxycarbonyl)spermidine involves its interaction with cellular components. The benzyloxycarbonyl groups protect the amine functionalities, allowing the compound to be used as a precursor in various synthetic pathways. In biological systems, it can inhibit the uptake of spermidine, affecting cellular proliferation and potentially leading to cytotoxic effects in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N4-Benzylspermidine: Similar structure but with benzyl groups instead of benzyloxycarbonyl groups.

    N1,N8-Dihydroxybenzoylspermidine: Contains dihydroxybenzoyl groups.

    N1,N8-(Butoxyl-carbonyl)spermidine: Contains butoxyl-carbonyl groups.

Uniqueness

N’,N4-Bis(benzyloxycarbonyl)spermidine is unique due to its specific protective groups, which provide stability and selectivity in chemical reactions. Its ability to inhibit spermidine uptake and its potential anticancer properties further distinguish it from other spermidine derivatives .

Eigenschaften

Molekularformel

C23H31N3O4

Molekulargewicht

413.5 g/mol

IUPAC-Name

benzyl N-(4-aminobutyl)-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate

InChI

InChI=1S/C23H31N3O4/c24-14-7-8-16-26(23(28)30-19-21-12-5-2-6-13-21)17-9-15-25-22(27)29-18-20-10-3-1-4-11-20/h1-6,10-13H,7-9,14-19,24H2,(H,25,27)

InChI-Schlüssel

FADJWXHPKMDHNB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN)C(=O)OCC2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.